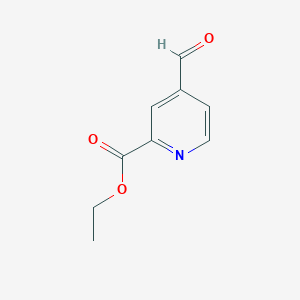Ethyl 4-formylpicolinate
CAS No.: 189819-76-9
Cat. No.: VC7955082
Molecular Formula: C9H9NO3
Molecular Weight: 179.17
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 189819-76-9 |
|---|---|
| Molecular Formula | C9H9NO3 |
| Molecular Weight | 179.17 |
| IUPAC Name | ethyl 4-formylpyridine-2-carboxylate |
| Standard InChI | InChI=1S/C9H9NO3/c1-2-13-9(12)8-5-7(6-11)3-4-10-8/h3-6H,2H2,1H3 |
| Standard InChI Key | HKEXVZSVRXAGLB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NC=CC(=C1)C=O |
| Canonical SMILES | CCOC(=O)C1=NC=CC(=C1)C=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
Ethyl 4-formylpicolinate belongs to the picolinate ester family, distinguished by its pyridine backbone substituted with a formyl (-CHO) group at position 4 and an ethoxycarbonyl (-COOEt) group at position 2. The IUPAC name for this compound is ethyl 4-formylpyridine-2-carboxylate, reflecting its functional groups and their positions .
Key Structural Features:
-
Pyridine Ring: A six-membered aromatic ring with one nitrogen atom, providing electron-deficient characteristics that facilitate electrophilic substitutions.
-
Formyl Group: Enhances reactivity in condensation reactions (e.g., Schiff base formation).
-
Ethyl Ester: Improves solubility in organic solvents and stabilizes the carboxylate group against decarboxylation .
Physicochemical Properties
The compound’s properties are critical for its handling and application in laboratory settings:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 179.17 g/mol | |
| CAS Number | 189819-76-9 | |
| Solubility | Soluble in DMSO, ethanol | |
| Storage Conditions | Room temperature |
The ethyl ester group confers moderate lipophilicity, enabling dissolution in polar aprotic solvents like dimethyl sulfoxide (DMSO) and ethanol . Stability studies indicate that the compound remains intact for up to 6 months when stored at -80°C .
Synthesis and Production Methods
Laboratory-Scale Synthesis
Ethyl 4-formylpicolinate is synthesized via esterification and formylation reactions. A common approach involves:
-
Esterification of 4-Formylpicolinic Acid:
Reacting 4-formylpicolinic acid with ethanol in the presence of an acid catalyst (e.g., concentrated ) under reflux conditions. This method mirrors the synthesis of ethyl picolinate, where picolinic acid is esterified with ethanol . -
Vilsmeier-Haack Formylation:
Introducing the formyl group to 4-picoline via the Vilsmeier-Haack reaction, followed by esterification. This method requires phosphorus oxychloride () and dimethylformamide (DMF) as reagents.
Industrial Production Considerations
Large-scale manufacturing prioritizes cost efficiency and yield optimization. Key factors include:
-
Catalyst Selection: Acidic resins or enzymatic catalysts may replace to minimize waste.
-
Purification Techniques: Distillation or recrystallization ensures high purity (>95%) for pharmaceutical applications .
Chemical Reactivity and Functional Transformations
Condensation Reactions
The formyl group undergoes Schiff base formation with primary amines, producing imine derivatives. For example:
These intermediates are pivotal in synthesizing coordination complexes with transition metals.
Oxidation and Reduction
-
Oxidation: The formyl group can be oxidized to a carboxylic acid using potassium permanganate () or Jones reagent, yielding 4-carboxypicolinic acid derivatives.
-
Reduction: Sodium borohydride () reduces the formyl group to a hydroxymethyl (-CHOH) group, enabling further functionalization .
Electrophilic Aromatic Substitution
The pyridine ring’s electron-deficient nature directs electrophiles to the meta and para positions. Nitration or halogenation at these sites modifies the compound’s electronic properties for tailored applications.
Applications in Research and Industry
Pharmaceutical Intermediates
Ethyl 4-formylpicolinate serves as a precursor for bioactive molecules. For instance:
-
Antimicrobial Agents: Schiff base derivatives exhibit activity against Staphylococcus aureus and Escherichia coli.
-
Anticancer Complexes: Coordination with platinum or ruthenium enhances cytotoxicity in cancer cell lines.
Material Science
The compound’s ability to form stable metal complexes makes it valuable for designing catalysts and luminescent materials. For example, europium(III) complexes derived from this compound display strong red emission under UV light.
| Concentration | Volume (mL) for 1 mg | Volume (mL) for 5 mg | Volume (mL) for 10 mg |
|---|---|---|---|
| 1 mM | 5.5812 | 27.906 | 55.8121 |
| 5 mM | 1.1162 | 5.5812 | 11.1624 |
| 10 mM | 0.5581 | 2.7906 | 5.5812 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume